(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate
Overview
Description
“(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol” is a fluorinated building block . It has the empirical formula C10H13FN2O and a molecular weight of 196.22 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for “(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol” is OCc1ccc (nc1F)N2CCCC2 . The InChI is 1S/C10H13FN2O/c11-10-8 (7-14)3-4-9 (12-10)13-5-1-2-6-13/h3-4,14H,1-2,5-7H2 .Scientific Research Applications
Synthesis and Characterization
- Novel Derivatives Synthesis: Sharma et al. (2016) synthesized a series of novel N-substituted pyridin-2(1H)-one derivatives by reacting similar compounds under basic conditions. Their structures were established using various physical and spectral characterization methods (Sharma et al., 2016).
- Key Fragment Synthesis for Antibiotics: Jung et al. (2017) achieved the synthesis of a key fragment of the fluoroquinolone antibiotic PF-00951966, using a method that started from a related compound (Jung et al., 2017).
Spectroscopic and Structural Analysis
- Spectroscopic Characterization: Percino et al. (2011) performed the Knoevenagel condensation to synthesize a series of acrylonitriles, including compounds similar to the one , and analyzed them using IR, MS, and NMR spectral data (Percino et al., 2011).
- Crystal Structure Determination: Studies by Hranjec et al. (2008) and Wang et al. (2012) on related compounds provided insights into their crystal structures, elucidating the molecular conformations through X-ray diffraction analysis (Hranjec et al., 2008); (Wang et al., 2012).
Applications in Biology and Chemistry
- Antitumor Activity: Carbone et al. (2013) explored the synthesis of nortopsentin analogues, a class of compounds including pyrrolo[2,3-b]pyridine derivatives, which showed promising antitumor activity in experimental models (Carbone et al., 2013).
- Fluorescence Sensing in Cells: Rahman et al. (2017) developed hydrazones for selective fluorescent sensing of Al3+ in living cells, showing the potential of related compounds in biological applications (Rahman et al., 2017).
Advanced Material and Compound Development
- Functionalized Pyrrolidines Synthesis: Yan et al. (2012) achieved asymmetric 1,3-dipolar cycloaddition for the construction of fluorinated pyrrolidines, a process relevant for synthesizing compounds with complex structures (Yan et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
methyl (E)-3-(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-18-12(17)7-5-10-4-6-11(15-13(10)14)16-8-2-3-9-16/h4-7H,2-3,8-9H2,1H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFDZVSTNYXNCD-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(N=C(C=C1)N2CCCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(N=C(C=C1)N2CCCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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